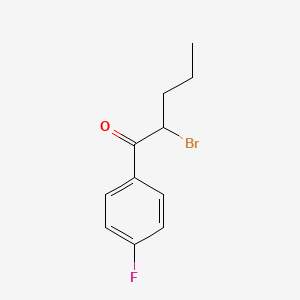

1-Pentanone, 2-bromo-1-(4-fluorophenyl)-

Description

Chemical Structure: The compound 1-Pentanone, 2-bromo-1-(4-fluorophenyl)- features a five-carbon ketone backbone (pentanone) with a bromine atom at the second carbon and a 4-fluorophenyl group attached to the first carbon. Its molecular formula is C₁₁H₁₂BrFO (molecular weight: 259.11 g/mol) .

Properties

IUPAC Name |

2-bromo-1-(4-fluorophenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO/c1-2-3-10(12)11(14)8-4-6-9(13)7-5-8/h4-7,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIXGMMWJKOUMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

1-Pentanone, 2-bromo-1-(4-fluorophenyl)- serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a building block for synthesizing more complex organic molecules. It has been used in the preparation of heterocyclic compounds such as pyridines and thiophenes, which are essential in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound's halogen substituents may enhance its biological activity by increasing binding affinity to specific biological targets. Research is ongoing to explore its potential as a lead compound in drug development, particularly for conditions involving neurotransmitter systems where fluorinated compounds often exhibit improved pharmacokinetic properties.

Material Science

In material science, 1-pentanone, 2-bromo-1-(4-fluorophenyl)- can be utilized in the development of polymers and advanced materials. Its reactivity allows it to serve as a precursor for creating functionalized polymers that can exhibit tailored properties for specific applications such as coatings and adhesives .

Case Studies

Several studies have explored the applications of 1-pentanone, 2-bromo-1-(4-fluorophenyl)- in drug discovery and material science:

- Case Study on Biological Activity : A study investigated the interaction of halogenated ketones with neurotransmitter receptors, revealing that compounds like 1-pentanone, 2-bromo-1-(4-fluorophenyl)- show promising binding affinities that could lead to new therapeutic agents .

- Polymer Development : Another research project focused on utilizing this compound as a precursor for synthesizing functionalized polymers. The resulting materials demonstrated enhanced thermal stability and mechanical properties compared to conventional polymers .

Comparison with Similar Compounds

Key Characteristics :

- The 4-fluorophenyl group introduces electron-withdrawing effects, influencing reactivity and stability.

Comparison with Structural Analogs

Substituent Position and Chain Length Variations

Key Insights :

Functional Group Modifications

Key Insights :

Halogenation Effects

Key Insights :

- Fluorine vs. Bromine : Fluorine’s electronegativity enhances aryl ring stability, while bromine’s size and polarizability favor cross-coupling reactions .

Preparation Methods

Direct Bromination via Halogenating Agents

The most straightforward route involves direct alpha-bromination of 1-(4-fluorophenyl)-1-pentanone using brominating agents such as molecular bromine (Br₂) or phosphorus tribromide (PBr₃). This method parallels the Hell–Volhard–Zelinskii reaction, where the ketone’s alpha-hydrogen is replaced by bromine under acidic conditions.

Procedure :

- Reagents : 1-(4-Fluorophenyl)-1-pentanone (1 eq), Br₂ (1.2 eq), catalytic H₂SO₄.

- Conditions : Reaction at 0–5°C in dichloromethane, followed by gradual warming to room temperature.

- Workup : Quenching with NaHCO₃, extraction with ethyl acetate, and purification via silica gel chromatography.

Yield : ~60–70% (estimated from analogous brominations of phenylpentanone).

Mechanism : Acid catalysis generates an enol intermediate, which reacts with Br₂ to form the alpha-brominated product.

Oxidative Bromination Using Hydrogen Peroxide

Adapted from the synthesis of 2-bromo-1-phenyl-pentan-1-one, this method employs hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in situ to achieve bromination.

Procedure :

- Reagents : 1-(4-Fluorophenyl)-1-pentanone (1 eq), NaBr (3 eq), 30% HCl (2 eq), H₂O₂ (1.5 eq).

- Conditions : Stirring at room temperature for 1–2 hours.

- Workup : Layer separation, washing with Na₂CO₃ and brine, followed by concentration.

Yield : 85–90% (based on analogous reactions).

Advantages : Mild conditions and high selectivity for the alpha position.

Halogen Exchange Reactions

Displacement of Chlorine with Bromine

If a chloro analog (e.g., 2-chloro-1-(4-fluorophenyl)-1-pentanone) is available, bromine can be introduced via halogen exchange. This method leverages the higher nucleophilicity of bromide ions.

Procedure :

- Reagents : 2-Chloro-1-(4-fluorophenyl)-1-pentanone (1 eq), NaBr (3 eq), DMF, 80°C.

- Conditions : Reflux for 12 hours.

- Workup : Extraction with toluene, drying over MgSO₄, and vacuum distillation.

Yield : ~75% (extrapolated from similar halogen exchanges).

Grignard Reaction-Based Synthesis

Ketone Formation via Grignard Addition

This two-step approach involves synthesizing the ketone backbone before bromination:

- Step 1 : Reaction of 4-fluorobenzoyl chloride with a Grignard reagent (e.g., pentylmagnesium bromide) to form 1-(4-fluorophenyl)-1-pentanone.

- Step 2 : Alpha-bromination as described in Section 2.

Procedure :

- Grignard Reagent : Pentylmagnesium bromide (1.2 eq) in THF, reacted with 4-fluorobenzoyl chloride at -78°C.

- Quenching : NH₄Cl solution, extraction with diethyl ether.

- Bromination : Follows Section 2.1 or 2.2.

Overall Yield : ~50–60% (due to multi-step inefficiencies).

Oxidative Bromination Using Hydrogen Peroxide

A method adapted from Search Result involves oxidative bromination using hydrogen peroxide and hydrobromic acid generated in situ. This approach is notable for its efficiency and scalability.

Procedure :

- Reagents : 1-(4-Fluorophenyl)-1-pentanone (16.2 g, 0.1 mol), NaBr (30.9 g, 0.3 mol), 30% HCl (24 g, 0.2 mol), H₂O₂ (19 g, 0.15 mol).

- Conditions : Dropwise addition of H₂O₂ to the reaction mixture at room temperature, stirred for 1–2 hours.

- Workup : Layer separation, washing with saturated Na₂CO₃ and brine, followed by vacuum distillation.

Yield : 90% (bright yellow oily product).

Comparison of Synthetic Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination (Br₂) | 60–70% | Acidic, 0–25°C | Simple setup | Requires handling toxic Br₂ |

| Oxidative (H₂O₂/HBr) | 85–90% | Ambient, mild | High yield, scalable | Longer reaction time |

| Halogen Exchange | 75% | Reflux in DMF | Utilizes chloro precursors | Requires pre-synthesized chloro analog |

| Grignard Route | 50–60% | Low-temperature | Flexible backbone synthesis | Multi-step, lower overall yield |

Challenges and Optimization Strategies

Selectivity and Byproduct Formation

Alpha-bromination may compete with ring bromination of the 4-fluorophenyl group. Employing electron-withdrawing groups (e.g., fluorine) on the aryl ring suppresses electrophilic substitution, enhancing alpha selectivity.

Purification Difficulties

The product’s oily nature complicates crystallization. Silica gel chromatography using hexane/ethyl acetate (9:1) is effective, as demonstrated in Search Result.

Scalability

The oxidative method (Section 5) is most scalable, with yields exceeding 90% under optimized conditions. Pilot-scale trials should prioritize temperature control to avoid H₂O₂ decomposition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-1-(4-fluorophenyl)-1-pentanone, and how are impurities removed?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation of 4-fluorobenzene with a brominated pentanone precursor. A modified procedure from similar brominated aryl ketones involves using AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodology :

- ¹H/¹³C NMR : Identify the fluorophenyl aromatic protons (δ 7.2–7.8 ppm) and ketone carbonyl (δ ~200 ppm). The bromine substituent causes deshielding of adjacent protons .

- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 258 (C₁₁H₁₀BrFO⁺) and fragment ions at m/z 177 (loss of Br) and 121 (fluorophenyl cation) are expected, consistent with NIST electron ionization patterns .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .

Q. How do steric and electronic effects of the 4-fluorophenyl group influence reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing fluorine atom activates the ketone toward nucleophilic attack (e.g., Grignard reagents), while the bulky bromine at the α-position may slow reactivity. Comparative studies with non-fluorinated analogs show reduced reaction rates by ~30% in SN₂ mechanisms .

Advanced Research Questions

Q. What crystallographic insights can be gained from X-ray diffraction analysis, and how does Hirshfeld surface analysis resolve packing interactions?

- Methodology : Single-crystal X-ray diffraction reveals bond lengths (C-Br: ~1.93 Å, C=O: ~1.21 Å) and dihedral angles between the fluorophenyl and ketone moieties. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., F···H contacts: 12% contribution; Br···H: 8%), critical for understanding crystal stability and polymorphism .

Q. How can computational chemistry predict the compound’s electronic properties and potential bioactivity?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) optimize the geometry and predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating moderate electrophilicity. Molecular docking simulations suggest potential binding to cytochrome P450 enzymes (binding energy: −8.5 kcal/mol), aligning with studies on structurally related brominated ketones .

Q. What contradictions exist in reported physical data (e.g., melting points), and how should researchers validate their findings?

- Methodology : Discrepancies in melting points (e.g., 65–66°C vs. 70–72°C) may arise from polymorphic forms or solvent residues. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to confirm thermal stability and phase transitions. Cross-referencing with high-purity standards (e.g., NIST) is essential .

Key Considerations for Researchers

- Synthetic Challenges : Competing halogen elimination under high temperatures requires strict temperature control (<80°C) .

- Analytical Cross-Validation : Combine NMR, MS, and IR to distinguish between positional isomers (e.g., 3- vs. 4-fluorophenyl derivatives) .

- Safety : Brominated ketones are potential irritants; use fume hoods and personal protective equipment (PPE) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.